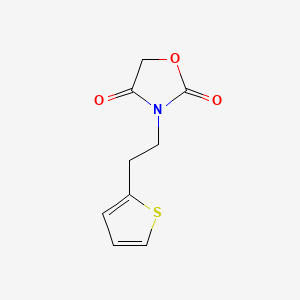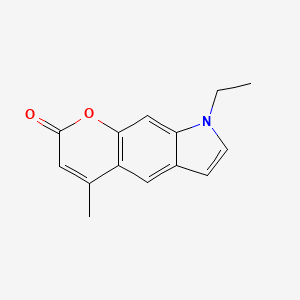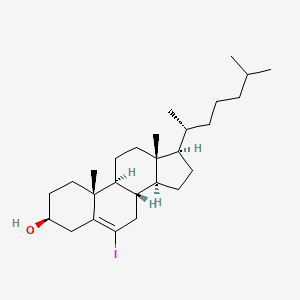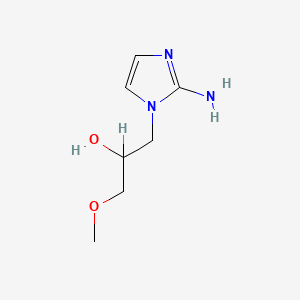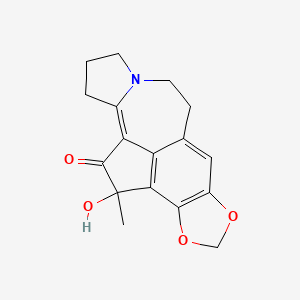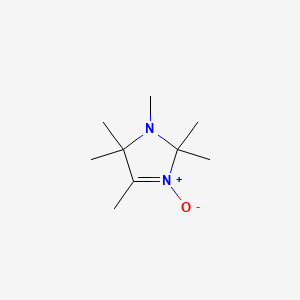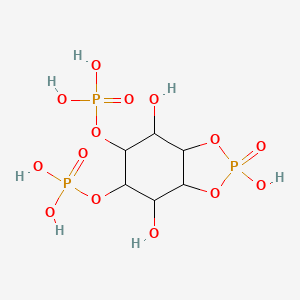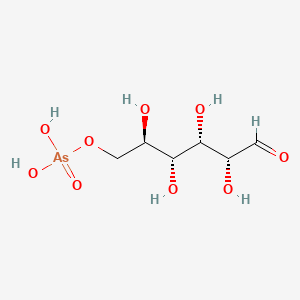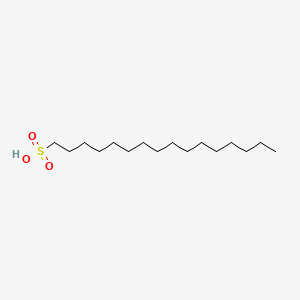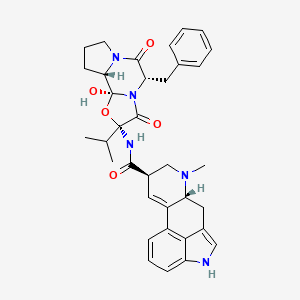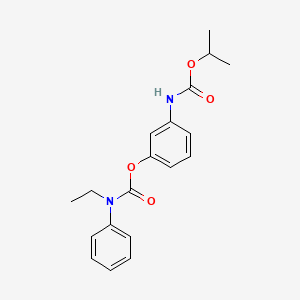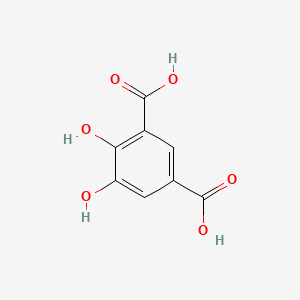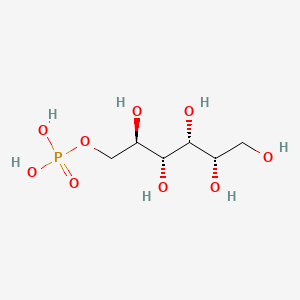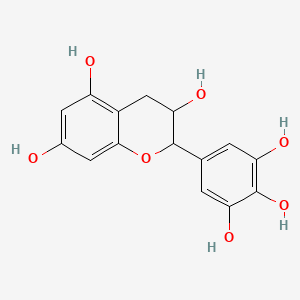
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
科学的研究の応用
Molecular Structure and Synthesis
- 4-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione has been synthesized through a hetero-cyclization reaction, characterized by X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis. This compound exists as the thione tautomer and demonstrates significant orthogonal geometry in its molecular structure (Yeo, Azizan, & Tiekink, 2019).
- The compound has been compared with related structures for understanding its molecular geometry and stability, using both experimental and theoretical methods like X-ray diffraction and DFT calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Spectroscopic Properties and Crystal Structure
- Investigations into the spectroscopic properties and crystal structures of similar compounds have been conducted, highlighting the importance of halogen bonding in stabilizing the crystal structure (Mirosław, Plech, & Wujec, 2015).
- The molecular structure of this compound and its derivatives has been studied extensively, including the analysis of its conformational and energetic features (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).
Applications in Chemical and Material Sciences
- The compound has been used in the synthesis of metal complexes for photostability studies, indicating its potential application in material sciences and photodegradation studies (Al-khazraji & Al Hassani, 2020).
- Research has also focused on synthesizing and characterizing Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, demonstrating the compound’s versatility in creating a range of chemical entities (Yu-gu, 2015).
特性
分子式 |
C16H14ClN3S |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-9-14(10-8-13)20-15(18-19-16(20)21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21) |
InChIキー |
DVHVILYRNLYZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
溶解性 |
2.9 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


